molecular formula C17H18N2O3 B15194191 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione CAS No. 69408-98-6

2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione

Cat. No.: B15194191
CAS No.: 69408-98-6
M. Wt: 298.34 g/mol
InChI Key: GWVMKPSKTUDDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which then undergoes [3+2]-cycloaddition to form the desired isoquinoline derivative.

Chemical Reactions Analysis

2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

69408-98-6

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-methoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H18N2O3/c1-18(2)7-8-19-16(20)13-6-4-5-11-9-12(22-3)10-14(15(11)13)17(19)21/h4-6,9-10H,7-8H2,1-3H3

InChI Key

GWVMKPSKTUDDQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)OC

Origin of Product

United States

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